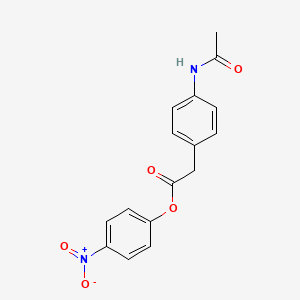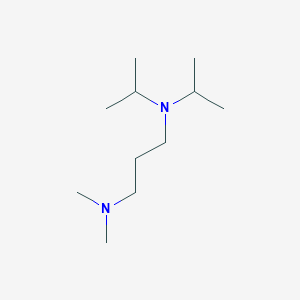
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine: is a chemical compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and di(propan-2-yl) substituents on the propane-1,3-diamine backbone. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with isopropyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the carbon atoms of the isopropyl halides, resulting in the formation of the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of propane-1,3-diamine and isopropyl halides into the reactor, along with a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation or crystallization.
化学反应分析
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Alkyl halides, acyl halides; temperatures ranging from 25°C to 100°C.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with protein receptors, modulating their function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: Lacks the di(propan-2-yl) substituents, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains additional methyl groups, leading to increased steric hindrance and altered reactivity.
N,N-Diethyl-1,3-propanediamine: Contains ethyl groups instead of isopropyl groups, affecting its solubility and chemical behavior.
The uniqueness of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
116714-56-8 |
|---|---|
分子式 |
C11H26N2 |
分子量 |
186.34 g/mol |
IUPAC 名称 |
N,N-dimethyl-N',N'-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-8-12(5)6/h10-11H,7-9H2,1-6H3 |
InChI 键 |
SCMZVGQAHFVIPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCCN(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


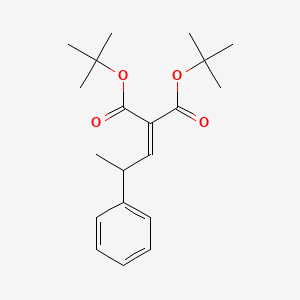


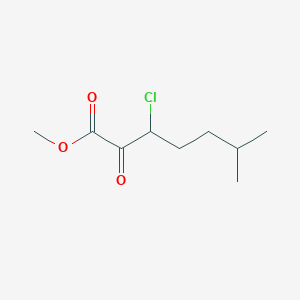
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
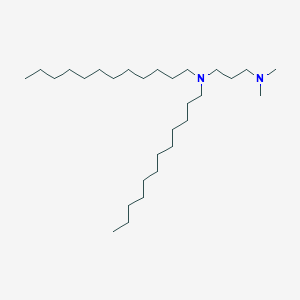
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)


![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
